molecular formula C14H10N4OS2 B6021208 5-(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione

5-(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B6021208
M. Wt: 314.4 g/mol
InChI Key: YNKDEHKXKOAEBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione is a useful research compound. Its molecular formula is C14H10N4OS2 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.02960330 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : New series of 1,3,4-oxadiazoles and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles bearing the thieno[2,3-c]pyrazolo moiety have been developed from thieno[2,3-c]pyrazole-5-carbohydrazide by a multistep reaction sequence (Patil et al., 2014).

Biological and Pharmacological Activities

  • Antifungal Activity : Compounds with the 1,3,4-oxadiazole structure, including variations of the thieno[2,3-c]pyrazol moiety, have shown promising fungicidal activity against rice sheath blight, a major disease of rice in China (Chen, Li, & Han, 2000).
  • Antimicrobial Properties : Some derivatives, such as 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones, have exhibited antimicrobial activities against strains like Staphylococcus aureus, Escherichia coli, and Bacillus subtilis (Vlasov, Osolodchenko, Kovalenko, & Chernykh, 2015).
  • Antifungal Evaluation and Molecular Docking : A study on 5-(4-(benzyloxy)substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thiones revealed potential antifungal activity against human pathogenic fungal strains. Molecular docking studies suggested these compounds could be further optimized as antifungal drugs (Nimbalkar et al., 2016).

Chemical and Material Science Applications

  • Xanthine Oxidase Inhibitory Activity : A study involving the synthesis of 1,3,4-oxadiazoles derivatives showed potential xanthine oxidase inhibitory activity, which is relevant in the context of material science (Qi, You, Wang, & Zhang, 2015).
  • Insecticidal Activities : Novel anthranilic diamides analogs containing 1,3,4-oxadiazole rings have shown significant insecticidal activities, especially against the diamondback moth, a major agricultural pest (Qi et al., 2014).

Properties

IUPAC Name

5-(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4OS2/c1-8-10-7-11(12-15-16-14(20)19-12)21-13(10)18(17-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKDEHKXKOAEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C3=NNC(=S)O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione
Reactant of Route 2
Reactant of Route 2
5-(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione
Reactant of Route 3
5-(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione
Reactant of Route 4
5-(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione
Reactant of Route 5
5-(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione
Reactant of Route 6
5-(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione

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